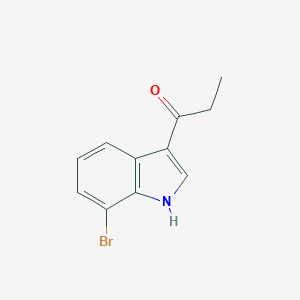

1-Propanone, 1-(7-broMo-1H-indol-3-yl)-

Description

1-Propanone, 1-(7-bromo-1H-indol-3-yl)- is a brominated indole derivative featuring a propanone (ketone) group at the 3-position of the indole ring and a bromine substituent at the 7-position. Indole derivatives are critical in medicinal chemistry due to their prevalence in bioactive molecules, including alkaloids and pharmaceuticals. The bromine atom at the 7-position likely enhances electrophilic reactivity and influences binding interactions in biological systems, while the propanone moiety provides a versatile handle for further chemical modifications . This compound’s structural features make it a promising candidate for drug discovery, particularly in targeting enzymes or receptors sensitive to halogenated aromatic systems.

Properties

CAS No. |

179473-61-1 |

|---|---|

Molecular Formula |

C11H10BrNO |

Molecular Weight |

252.11 g/mol |

IUPAC Name |

1-(7-bromo-1H-indol-3-yl)propan-1-one |

InChI |

InChI=1S/C11H10BrNO/c1-2-10(14)8-6-13-11-7(8)4-3-5-9(11)12/h3-6,13H,2H2,1H3 |

InChI Key |

GNZMIEMXIBKHGZ-UHFFFAOYSA-N |

SMILES |

CCC(=O)C1=CNC2=C1C=CC=C2Br |

Canonical SMILES |

CCC(=O)C1=CNC2=C1C=CC=C2Br |

Origin of Product |

United States |

Preparation Methods

Boron Trifluoride-Catalyzed Method

The most direct and efficient route involves the Friedel-Crafts acylation of 7-bromoindole with propionic anhydride, catalyzed by boron trifluoride diethyl etherate (BF₃·Et₂O) in dichloromethane (DCM) under inert atmosphere.

-

Reagents : 7-Bromoindole (0.5 mmol), propionic anhydride (0.6 mmol), BF₃·Et₂O (0.5 mmol).

-

Conditions : Stirring at 20°C for unspecified time (monitored by TLC).

-

Workup : Quenched with saturated NaHCO₃, extracted with ethyl acetate, dried over Na₂SO₄, and purified via silica gel chromatography (petroleum ether/EtOAc, 6:1 to 2:1).

Key Advantages :

-

High regioselectivity for the C3 position of indole due to BF₃ activation.

-

Scalable and suitable for gram-scale synthesis.

Mechanistic Insight :

BF₃ coordinates with the carbonyl oxygen of propionic anhydride, enhancing electrophilicity for nucleophilic attack by the electron-rich C3 of 7-bromoindole.

Synthesis via 7-Bromoindole Intermediate

Preparation of 7-Bromoindole

7-Bromoindole, a critical precursor, is synthesized via two established routes:

Reissert Condensation

Fischer Indole Synthesis

-

Steps :

-

Reaction of ethyl pyruvate 2-bromophenylhydrazone with polyphosphoric acid.

-

Cyclization to ethyl 7-bromoindole-2-carboxylate, followed by hydrolysis and decarboxylation.

-

Brønsted Acid-Catalyzed Acylation

p-Toluenesulfonic Acid (p-TsOH) Method

A modified approach uses p-TsOH as a Brønsted acid catalyst in acetonitrile (MeCN) or hexafluoroisopropanol (HFIP).

-

Reagents : 7-Bromoindole, propionic anhydride, p-TsOH (10 mol%), thiols (e.g., 4-chlorothiophenol).

-

Conditions : Stirring at 20°C (MeCN) or 60°C (HFIP) for 2–12 hours.

-

Yield : Up to 89% in HFIP without side products (e.g., dithioacetal formation).

Advantages :

-

Avoids moisture-sensitive Lewis acids (e.g., BF₃).

-

Enables one-pot cascade reactions for functionalized tetrahydrocarbazolones.

Comparative Analysis of Methods

Challenges and Optimization

-

Regioselectivity : Competing C2 acylation is minimized using BF₃ or p-TsOH, which direct electrophilic attack to C3.

-

Purification : Column chromatography (petroleum ether/EtOAc) is essential due to polar byproducts.

-

Side Reactions : Dithioacetal formation in thiol-containing systems necessitates controlled stoichiometry .

Chemical Reactions Analysis

1-Propanone, 1-(7-broMo-1H-indol-3-yl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the propanone group to an alcohol.

Substitution: The bromine atom at the 7th position can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various condensation products.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex indole derivatives with potential biological activities.

Biology: It has been investigated for its potential as an antiviral, anticancer, and antimicrobial agent due to the biological activities associated with indole derivatives.

Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Propanone, 1-(7-broMo-1H-indol-3-yl)- involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.

Pathways: It can influence signaling pathways involved in cell proliferation, apoptosis, and immune response, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

1-(7-Bromo-1H-indol-3-yl)ethanone (CAS 944086-09-3)

- Key Differences: Replaces the propanone group with ethanone (shorter carbon chain).

- However, the shorter chain could limit interactions with hydrophobic pockets compared to the propanone analogue. Similarity score: 0.83 .

3-Bromo-2-methyl-1-(1,2,5-trimethyl-1H-indol-3-yl)propan-1-one (CAS 1134334-69-2)

- Key Differences: Features additional methyl groups on the indole ring (1,2,5-positions) and a brominated, branched propanone chain.

- The branched chain may hinder crystallization, affecting solubility .

(Z)-3-(6-Bromo-1H-indol-3-yl)-1,3-diphenylprop-2-en-1-one

Aldi-4 (1-(4-Chlorophenyl)-3-(1-piperidinyl)-1-propanone hydrochloride)

- Key Differences : Replaces the indole ring with a 4-chlorophenyl group and includes a piperidinyl moiety.

- The piperidinyl group introduces basicity, which could improve solubility in acidic environments .

Bupropion Hydrochloride ((±)-1-(3-Chlorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanone)

- Key Differences: Contains a tertiary amino group and a chlorophenyl substituent.

- Implications: The amino group facilitates hydrogen bonding, critical for its activity as a norepinephrine-dopamine reuptake inhibitor. The absence of an indole ring in bupropion limits its interactions with serotoninergic targets compared to the bromoindole-propanone derivative .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.